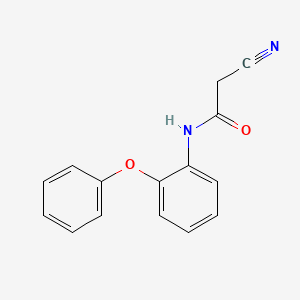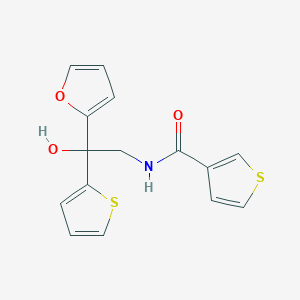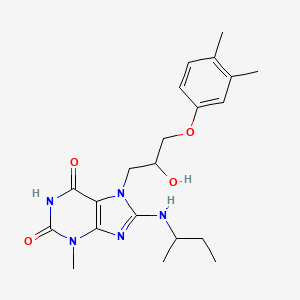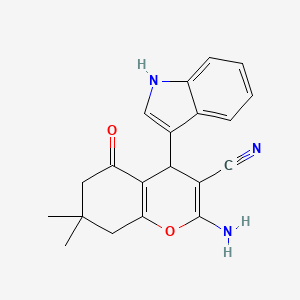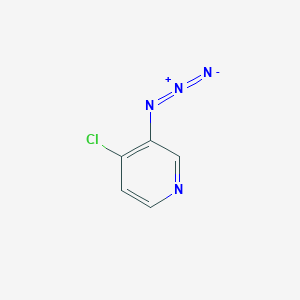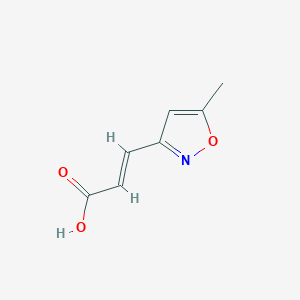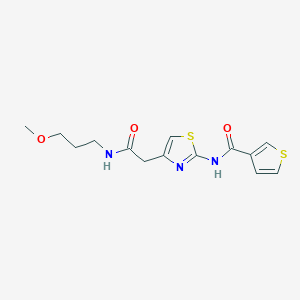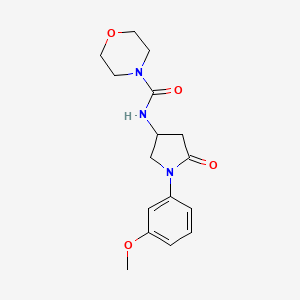
Ethyl 2,5-dichlorothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,5-dichlorothiophene-3-carboxylate is a chemical compound with the molecular formula C7H6Cl2O2S . It has a molecular weight of 225.09 . The compound is typically stored at ambient temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for Ethyl 2,5-dichlorothiophene-3-carboxylate is1S/C7H6Cl2O2S/c1-2-11-7(10)4-3-5(8)12-6(4)9/h3H,2H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms. Physical And Chemical Properties Analysis
Ethyl 2,5-dichlorothiophene-3-carboxylate is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, solubility, and others were not available in the sources I found.Scientific Research Applications
Antimicrobial and Antifungal Agents
Research has explored derivatives of thiophene compounds for their potential as antimicrobial and antifungal agents. For instance, a study on ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate derivatives found some compounds to exhibit higher potency than standard drugs against specific fungal strains. These findings highlight the potential of thiophene derivatives in developing new antimicrobial agents (Mabkhot et al., 2015).
Anti-Cancer Agents
Thiophene and benzothiophene derivatives have been investigated for their cytotoxic activities against various cancer cell lines, including breast adenocarcinoma and non-small cell lung cancer. The research indicates the potential of these compounds as leads for the development of new anticancer drugs (Mohareb et al., 2016).
Anti-Inflammatory Agents
Compounds derived from ethyl benzothiophene carboxylate have been evaluated for their anti-inflammatory properties, showing promise in this area. This suggests a potential pathway for the development of new anti-inflammatory medications (Narayana et al., 2006).
Luminescent Materials
The synthesis of luminescent thiophenes and oligothiophenes demonstrates the application of thiophene derivatives in materials science, particularly in creating materials with specific photophysical properties. These compounds could have applications in optoelectronic devices (Teiber & Müller, 2012).
Molluscicidal Properties
Thiazolo[5,4-d]pyrimidines, synthesized from thiophene derivatives, have been shown to possess molluscicidal properties against snails that are intermediate hosts for schistosomiasis. This research opens avenues for controlling the spread of this parasitic disease (El-bayouki & Basyouni, 1988).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
ethyl 2,5-dichlorothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2S/c1-2-11-7(10)4-3-5(8)12-6(4)9/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRLHZNWNIDWFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

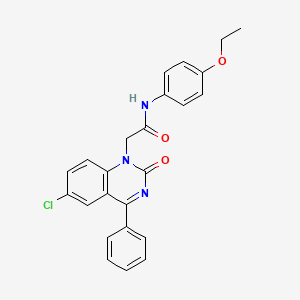

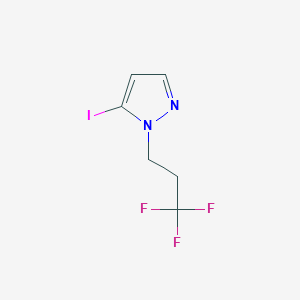
![7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,4,5,6-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2831751.png)
